molecular formula C27H38N4S2 B4187602 N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA

N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA

Cat. No.: B4187602
M. Wt: 482.8 g/mol
InChI Key: RMKMNHFTHGTXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyclohexyl, ethylphenyl, and thiourea functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” typically involves multiple steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be added via Friedel-Crafts alkylation or similar aromatic substitution reactions.

    Thiourea Formation: The thiourea moiety is formed by reacting isothiocyanates with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Purification Techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to amines or other reduced forms.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Ligand Design: Employed in the design of ligands for metal complexes.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Protein Binding: Studied for its binding affinity to proteins.

Medicine

    Drug Development: Explored for potential therapeutic applications.

    Antimicrobial Activity: Investigated for its antimicrobial properties.

Industry

    Material Science: Used in the development of new materials.

    Agriculture: Studied for its potential use in pesticides.

Mechanism of Action

The mechanism of action of “N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” involves its interaction with molecular targets such as enzymes, proteins, and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site or allosteric sites.

    Modulation of Receptors: By acting as an agonist or antagonist.

    Pathway Interference: By disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4-methylphenyl)-N-[3-({[(4-methylphenyl)amino]carbonothioyl}amino)propyl]thiourea
  • N-cyclohexyl-N’-(4-isopropylphenyl)-N-[3-({[(4-isopropylphenyl)amino]carbonothioyl}amino)propyl]thiourea

Uniqueness

“N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-3-(4-ethylphenyl)-1-[3-[(4-ethylphenyl)carbamothioylamino]propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4S2/c1-3-21-11-15-23(16-12-21)29-26(32)28-19-8-20-31(25-9-6-5-7-10-25)27(33)30-24-17-13-22(4-2)14-18-24/h11-18,25H,3-10,19-20H2,1-2H3,(H,30,33)(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKMNHFTHGTXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NCCCN(C2CCCCC2)C(=S)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA
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N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA
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N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA
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N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA
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N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA
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N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA

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